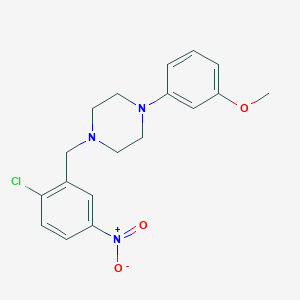![molecular formula C13H20N2O4S B5985636 N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5985636.png)
N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was originally developed as a kinase inhibitor, but its mechanism of action has since been found to be more complex.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 is complex and involves multiple pathways. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. This compound 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By targeting these pathways, this compound 43-9006 can inhibit tumor growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR. It can also induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound 43-9006 has been found to have anti-inflammatory and immunomodulatory effects. These properties make it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 for lab experiments is its well-established synthesis method. This makes it readily available for use in research laboratories. In addition, its multiple targets make it a versatile tool for studying cancer biology. However, one limitation of this compound 43-9006 is its complex mechanism of action, which can make it difficult to interpret experimental results. In addition, its effects on normal cells and tissues are not well-understood, which could limit its clinical use.
Orientations Futures
There are several future directions for research on N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006. One area of focus is the development of new analogs with improved efficacy and selectivity. Another area of focus is the identification of biomarkers that can predict response to this compound 43-9006 treatment. In addition, there is ongoing research into the use of this compound 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the use of this compound 43-9006 in other diseases, such as inflammatory disorders and viral infections.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 involves several steps, beginning with the reaction of 2-methoxy-1-methylethylamine with 3-(chloromethyl)-2-methylbenzoic acid. This produces an intermediate product, which is then reacted with sodium methanesulfinate to form the final compound. The synthesis method has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. This compound 43-9006 has also been found to induce apoptosis in cancer cells and inhibit their proliferation. These properties make it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
3-(methanesulfonamido)-N-(1-methoxypropan-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9(8-19-3)14-13(16)11-6-5-7-12(10(11)2)15-20(4,17)18/h5-7,9,15H,8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTIPFDIQCOKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)

![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
![2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B5985579.png)
![N-[2-(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5985581.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5985593.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)
![2-[1-cyclohexyl-4-(3,4-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5985607.png)
![[5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B5985618.png)
![(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5985623.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5985627.png)

![1-cycloheptyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5985638.png)
